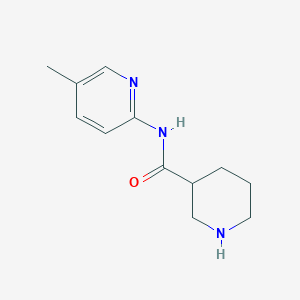

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-4-5-11(14-7-9)15-12(16)10-3-2-6-13-8-10/h4-5,7,10,13H,2-3,6,8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGBTPRTFMXLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655687 | |

| Record name | N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-75-0 | |

| Record name | N-(5-Methyl-2-pyridinyl)-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The N-aryl piperidine carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in molecules targeting a wide range of diseases, from cancer to cardiovascular conditions.[1][2][3] This guide provides a comprehensive, field-proven framework for the synthesis and detailed characterization of a specific analogue, N-(5-methylpyridin-2-yl)piperidine-3-carboxamide. We present a robust, multi-step synthetic protocol beginning with commercially available starting materials, followed by a rigorous analytical workflow for structural confirmation and purity assessment. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug development, offering not just procedural steps, but the scientific rationale behind key experimental choices.

Introduction and Scientific Rationale

The piperidine moiety is one of the most ubiquitous heterocyclic scaffolds in FDA-approved drugs, valued for its conformational flexibility and ability to present substituents in precise three-dimensional orientations.[3] When combined with an N-aryl carboxamide linkage, the resulting scaffold serves as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and aromatic interactions.

The specific target molecule, this compound, incorporates a 5-methylpyridine ring. The pyridine ring is a common bioisostere for phenyl rings in drug design, offering advantages such as improved solubility and the ability to act as a hydrogen bond acceptor, which can be crucial for target engagement.[4] Analogues of this scaffold have demonstrated significant biological activity, including:

-

Anticancer Properties: Derivatives have been identified as inducers of senescence in melanoma cells.[1]

-

Cardiovascular Health: Similar structures act as small molecule inhibitors of PCSK9, a validated target for managing hypercholesterolemia.[2][5]

-

Bone Diseases: The scaffold is foundational to agents developed for anti-osteoporosis therapy by targeting cathepsin K.[6]

Given this therapeutic potential, a reliable and well-documented methodology for the synthesis of new analogues is of high value to the research community. This guide proposes a scientifically sound pathway for the production and validation of this compound.

Proposed Synthetic Pathway

The most efficient and widely adopted method for constructing the target molecule is via an amide bond formation reaction.[7] Our proposed pathway involves three key stages: protection of the piperidine nitrogen, amide coupling, and final deprotection. This strategy prevents unwanted side reactions and ensures a high-purity final product.

Diagram of the Synthetic Workflow

Caption: A three-step synthetic route to the target compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related N-aryl piperidine carboxamides.[1][8]

Protocol 3.1: Synthesis of N-Boc-Piperidine-3-carboxylic acid (Step 1)

-

Rationale: The secondary amine of the piperidine ring is nucleophilic and would compete with the desired 2-amino-5-methylpyridine during the amide coupling step. Protection with a tert-butyloxycarbonyl (Boc) group is a standard, robust method to temporarily block this reactivity. The Boc group is stable under coupling conditions but can be easily removed later under acidic conditions.

-

Procedure:

-

Dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title compound as a white solid.

-

Protocol 3.2: Synthesis of tert-butyl 3-((5-methylpyridin-2-yl)carbamoyl)piperidine-1-carboxylate (Step 2)

-

Rationale: Amide coupling between a carboxylic acid and an amine requires activation of the carboxylate. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes the risk of racemization at the chiral center (C3 of the piperidine ring) and operates at high yields under mild conditions.[9] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

-

Procedure:

-

In an inert atmosphere (N₂ or Ar), dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq), 2-amino-5-methylpyridine (1.0 eq), and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add DIPEA (3.0 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate.

-

Protocol 3.3: Synthesis of this compound (Step 3)

-

Rationale: The final step is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) is highly effective for this purpose, cleaving the carbamate to release the free amine. The reaction is typically clean and high-yielding.

-

Procedure:

-

Dissolve the protected intermediate from Step 2 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

-

Allow the solution to warm to room temperature and stir for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in DCM and neutralize by washing with saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (2x).

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

-

Characterization and Structural Elucidation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. All newly synthesized compounds should be characterized by NMR and mass spectrometry.[1]

Diagram of the Characterization Workflow

Caption: Standard analytical workflow for compound validation.

Predicted Analytical Data

The following table summarizes the expected data from key analytical techniques.

| Technique | Predicted Data / Key Signals |

| ¹H NMR | Pyridine Ring: Three aromatic protons (~8.1, 7.5, 7.0 ppm); a singlet for the methyl group (~2.3 ppm). Piperidine Ring: A complex series of multiplets for the CH and CH₂ protons between ~1.5-3.5 ppm. Amide NH: A broad singlet (~8.5-9.5 ppm). Piperidine NH: A broad singlet (~2.0-3.0 ppm, may exchange with D₂O). |

| ¹³C NMR | Carbonyl Carbon: Signal around 170-175 ppm. Pyridine Carbons: Signals in the aromatic region (~115-155 ppm). Piperidine Carbons: Aliphatic signals between ~25-55 ppm. Methyl Carbon: Signal around 18-22 ppm. |

| HRMS (ESI+) | Calculated exact mass for C₁₂H₁₈N₃O⁺ [M+H]⁺. The observed mass should be within ±5 ppm of the calculated value. |

| FT-IR | N-H Stretch: Broad peak around 3300-3400 cm⁻¹. C=O Stretch (Amide): Strong, sharp peak around 1650-1680 cm⁻¹. C-H Stretch: Peaks around 2850-3000 cm⁻¹. |

Conclusion

This technical guide outlines a complete and scientifically grounded strategy for the synthesis and characterization of this compound. By employing a protection-coupling-deprotection sequence with well-established reagents, researchers can reliably access this valuable compound. The detailed protocols and predicted characterization data serve as a robust starting point for laboratory work, enabling the exploration of this and related scaffolds in the ongoing quest for novel therapeutic agents.

References

-

Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Lettiere, D. J., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available at: [Link]

-

SciSpace. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]

-

Jagtap, S., & Pawar, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

-

Vasilevsky, S. F., & Komarova, N. I. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Fülöp, F., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Available at: [Link]

-

Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Available at: [Link]

-

Reed, J. W., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available at: [Link]

-

EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

Sources

- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hepatochem.com [hepatochem.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide chemical properties and solubility

An In-Depth Technical Guide to the Chemical Properties and Solubility of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Introduction

This compound is a small molecule featuring a scaffold common in medicinal chemistry. Its structure combines a substituted pyridine ring, a known bioisostere for phenyl groups with advantageous solubility and metabolic properties, and a piperidine carboxamide moiety, a versatile component found in numerous biologically active compounds.[1] Understanding the fundamental chemical properties and, critically, the solubility of such molecules is a cornerstone of the drug discovery process. Poor aqueous solubility can severely hamper development, leading to unreliable in vitro assay results, poor bioavailability, and formulation challenges that can terminate a compound's progression.[2][3]

This guide provides a comprehensive overview of the known and predicted chemical properties of this compound. More importantly, it offers detailed, field-proven experimental protocols for determining its solubility profile, empowering researchers to generate the robust data necessary for informed decision-making in a drug development context.

Chemical Identity and Core Physicochemical Properties

Precise identification and characterization of a compound's basic properties are the first step in any research endeavor. While extensive experimental data for this specific molecule is not widely published, we can consolidate its fundamental identifiers and predicted properties. Note the distinction from its structural isomer, N-(3-methylpyridin-2-yl)piperidine-3-carboxamide (CAS 1019385-37-5).[4][5]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₁₇N₃O | [6] |

| Molecular Weight | 219.28 g/mol | [6] |

| Canonical SMILES | CC1=CN=C(N=C1)NC(=O)C2CCCNC2 | N/A |

| Predicted Boiling Point | ~442.8°C at 760 mmHg | [7] |

| Predicted pKa | 12.16 ± 0.20 | [8] |

| Storage | Room temperature recommended | [7] |

Note: Some properties are derived from structurally similar compounds and should be confirmed experimentally.

The predicted pKa suggests the compound is a weak base. The piperidine nitrogen is the most likely site of protonation. This property is critical as the ionization state of a compound dramatically influences its solubility and permeability across biological membranes, with pH-dependent solubility being a key characteristic to investigate.[2][9]

The Critical Role of Solubility in Drug Discovery

Solubility is not a single, static value but a property highly dependent on experimental conditions.[10] In drug discovery, we primarily distinguish between two types of aqueous solubility measurements: kinetic and thermodynamic. The choice of which to measure is dictated by the stage of the research.[3]

-

Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock solution into an aqueous buffer.[11] This method is rapid, consumes minimal compound, and is well-suited for high-throughput screening (HTS) of large compound libraries in early discovery.[3][9] It provides an estimate of solubility under non-equilibrium conditions, which often reflects the scenario in many in vitro biological assays.[12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, determined by measuring the concentration of a saturated solution in equilibrium with its solid state.[13] This "shake-flask" method is lower-throughput and requires more compound and time (often 24 hours or more) to reach equilibrium.[13][14] It is the gold standard for lead optimization and pre-formulation studies, providing critical data for predicting oral absorption and guiding formulation development.[2][15]

A common goal for drug discovery compounds is an aqueous solubility of greater than 60 µg/mL.[10]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining both the kinetic and thermodynamic aqueous solubility of this compound.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is adapted for early-stage discovery where speed and compound economy are paramount. It relies on precipitating the compound from a DMSO stock into an aqueous buffer and quantifying the remaining soluble material.[11][14]

Objective: To rapidly estimate the aqueous solubility of a compound under non-equilibrium conditions.

Methodology: Direct UV Assay after filtration.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for analysis)

-

96-well solubility filter plates (e.g., Millipore MultiScreen)

-

Plate shaker

-

UV/Vis microplate spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Causality: DMSO is used as a universal solvent for organic molecules. A high concentration stock is necessary to initiate precipitation upon dilution in the aqueous buffer.[16]

-

-

Plate Setup: Dispense 5 µL of the 10 mM DMSO stock solution into the wells of a 96-well plate. Include a reference compound with known solubility and DMSO-only wells for background correction.

-

Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well. This results in a final nominal concentration of 200 µM with 2% DMSO.

-

Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.

-

Causality: A 2-hour incubation is a standard duration for kinetic assays, balancing throughput with allowing time for precipitation to occur.[14]

-

-

Filtration: After incubation, carefully transfer the contents of the assay plate to a 96-well solubility filter plate placed on top of a fresh UV-transparent collection plate. Centrifuge to separate any undissolved precipitate from the supernatant.

-

Trustworthiness: Filtration is a critical step to ensure that only the truly dissolved compound is measured, removing interference from solid particles.[10]

-

-

UV Absorbance Measurement: Use a UV spectrophotometer to measure the absorbance of the filtrate in the collection plate. Determine the wavelength of maximum absorbance (λ_max) for the compound first, then measure all samples at that wavelength.[12]

-

Data Analysis:

-

Prepare a standard curve by making serial dilutions of the 10 mM DMSO stock in PBS.

-

Calculate the concentration of the compound in the filtered samples by comparing their UV absorbance to the standard curve.[17]

-

The resulting concentration is the kinetic solubility value.

-

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method is the definitive standard for determining equilibrium solubility, essential for lead optimization and pre-formulation.[2][18]

Objective: To determine the maximum equilibrium solubility of a compound in a specific buffer.

Materials:

-

This compound (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass vials (e.g., 1.5 mL)

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Compound Addition: Add an excess of the solid compound (e.g., 1 mg) to a glass vial. An excess is crucial to ensure that a saturated solution is formed.[13]

-

Trustworthiness: Starting with an excess of solid material is the defining principle of the thermodynamic assay, guaranteeing that the resulting solution is in equilibrium with the solid phase.[13]

-

-

Buffer Addition: Add a precise volume of PBS (pH 7.4), for example, 1 mL, to the vial.[13]

-

Equilibration: Seal the vials and place them in a thermomixer set to shake at a consistent speed (e.g., 700 rpm) at a controlled temperature (e.g., 25°C) for 24 hours.[13]

-

Causality: A long incubation period (24 hours is standard) is required to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states.[14] Insufficient time is a common source of error.

-

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed. For robust analysis, immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared with the same compound.[2][18]

-

Causality: HPLC or LC-MS/MS is used for quantification due to its high sensitivity and specificity, allowing for accurate measurement and the ability to detect any potential degradation of the compound during the long incubation.[14]

-

Conclusion

This compound possesses a chemical structure of significant interest to medicinal chemists. While predicted data offers a preliminary guide, a thorough experimental determination of its physicochemical properties, especially its aqueous solubility, is indispensable for its progression as a potential drug candidate. The distinction between kinetic and thermodynamic solubility is not merely academic; it provides different and contextually vital information for discovery and development teams. By employing the robust, validated protocols detailed in this guide, researchers can generate the high-quality solubility data needed to build accurate structure-activity relationships, diagnose potential liabilities early, and ultimately accelerate the journey from chemical entity to therapeutic agent.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

Pharmaffiliates. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Navone Specialties (OPC) Pvt. Ltd. (n.d.). N-Methyl-5-piperazin-1-ylpyridine-2-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). N1-Methyl-2-pyridone-5-carboxamide. Retrieved from [Link]

-

Wikipedia. (n.d.). N1-Methyl-2-pyridone-5-carboxamide. Retrieved from [Link]

-

Ivanova, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

-

Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Retrieved from [Link]

-

Arctom. (n.d.). N-(3-methylpyridin-2-yl)piperidine-3-carboxamide. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. evotec.com [evotec.com]

- 3. Aqueous Solubility Assay | Bienta [bienta.net]

- 4. arctomsci.com [arctomsci.com]

- 5. N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | 1019385-37-5 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Piperidine-3-carboxylic acid [5-chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-yl]-amide CAS#: 1269815-17-9 [amp.chemicalbook.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. enamine.net [enamine.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. asianpubs.org [asianpubs.org]

- 17. pharmatutor.org [pharmatutor.org]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Whitepaper: In-Silico Analysis of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide as a Putative Proteasome Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of computational chemistry and molecular biology has established in-silico modeling as an indispensable pillar of modern drug discovery.[1][2] This guide provides a comprehensive, technically-grounded walkthrough of the methodologies required to investigate a novel small molecule, N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, against a high-value therapeutic target. We will proceed with this compound as our "Compound of Interest" (COI). Drawing on literature precedents where the piperidine carboxamide scaffold has demonstrated activity against the proteasome of Plasmodium falciparum (the parasite responsible for malaria), we will use the P. falciparum 20S proteasome as our target receptor for this case study.[3]

This document is structured not as a rigid protocol but as a logical workflow, explaining the scientific rationale behind each step—from target selection and system preparation to molecular docking, results interpretation, and advanced validation. It is designed to equip researchers with the expertise to design and execute robust, self-validating computational studies.

Part 1: Foundational Strategy - Target Selection and Ligand Rationale

The initiation of any structure-based drug design project is contingent on the identification of a biologically relevant target.[4] The selection of a target is not arbitrary; it must be grounded in empirical evidence or strong theoretical justification.

The Case for the Plasmodium falciparum Proteasome

Phenotypic screening has previously identified the piperidine carboxamide scaffold as a potent inhibitor of P. falciparum growth.[3] Subsequent genetic and biochemical studies pinpointed the β5 active site of the parasite's 20S proteasome (Pf20Sβ5) as the specific molecular target. The proteasome is a critical multi-subunit complex responsible for protein degradation, making it essential for parasite survival and a validated drug target.[3] Crucially, structural differences between the parasitic and human proteasomes offer a window for achieving species selectivity, a key goal in antimicrobial drug development.[3]

Based on this authoritative grounding, we establish the working hypothesis for this guide: This compound may act as an inhibitor by binding to the active site of the P. falciparum 20S proteasome.

Compound of Interest (COI): this compound

The COI is a small molecule featuring a piperidine ring, a carboxamide linker, and a methyl-substituted pyridine group. Its structure suggests the potential for forming various non-covalent interactions, including hydrogen bonds (via the amide N-H and C=O) and hydrophobic or pi-stacking interactions (via the pyridine ring). These are the features we will assess in our docking simulation.

Part 2: The In-Silico Workflow: A Conceptual Overview

Before delving into specific protocols, it is essential to understand the entire computational workflow. This process is a sequential pipeline where the quality of each step is predicated on the accuracy of the preceding one. The workflow ensures that the final docking results are both meaningful and reliable.

Caption: High-level overview of the in-silico drug discovery workflow.

Part 3: Experimental Protocols: Methodology and Rationale

This section provides detailed, step-by-step methodologies for preparing the system and executing the docking simulation. We will use a combination of widely accessible and validated software tools, such as UCSF Chimera and the AutoDock suite.

Receptor Preparation

The goal of receptor preparation is to transform a raw crystal structure from the Protein Data Bank (PDB) into a clean, chemically correct file ready for docking.[5][6][7] We will use the PDB entry 6K3A , which is a cryo-EM structure of the P. falciparum 20S proteasome.

Protocol:

-

Obtain Structure: Download the PDB file for 6K3A from the RCSB PDB database.

-

Isolate Target Chains: The PDB file contains the entire proteasome complex. For this study, we are interested in the β5 subunit and its neighboring subunits (e.g., β6) that form the binding pocket. Using visualization software like UCSF Chimera or PyMOL, isolate the relevant protein chains.

-

Remove Heteroatoms: Delete all non-essential molecules from the structure file, including water molecules, ions, and co-solvents.[8]

-

Causality: Water molecules can occupy the binding site and sterically hinder the docking algorithm. While some water molecules can be critical for binding (bridging interactions), a standard initial docking run is performed on a dehydrated receptor.

-

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring they are appropriate for a physiological pH (e.g., 7.4).[5][9]

-

Causality: Hydrogens are essential for defining correct hydrogen bonding patterns and steric volumes. The protonation states of residues like Histidine, Aspartate, and Glutamate are pH-dependent and directly impact electrostatic interactions.

-

-

Assign Partial Charges: Assign atomic partial charges to the receptor atoms using a force field like Gasteiger.[10]

-

Causality: Docking scoring functions rely on electrostatic calculations, which require each atom to have an assigned partial charge.

-

-

Generate PDBQT File: Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.[10] This format includes atomic coordinates, partial charges (Q), and atom types (T).

Ligand Preparation

The ligand must also be converted into a 3D structure with correct chemistry.

Protocol:

-

Obtain 2D Structure: Draw the COI, this compound, in a chemical drawing tool or obtain its SMILES string from a database like PubChem.

-

Convert to 3D: Use a program like Open Babel or the LigPrep tool in Maestro to convert the 2D structure into a low-energy 3D conformation.[11]

-

Add Hydrogens and Assign Charges: As with the receptor, add hydrogens and assign Gasteiger partial charges.

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds.

-

Causality: This step defines the conformational flexibility of the ligand. Allowing key bonds to rotate enables the software to find the optimal "induced fit" pose within the binding site.[12]

-

-

Generate PDBQT File: Save the final prepared ligand in the PDBQT format.

Part 4: Molecular Docking Simulation with AutoDock Vina

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.[12][13][14] We will use AutoDock Vina, a widely used program known for its speed and accuracy.[15]

Caption: Step-by-step workflow for executing a molecular docking simulation.

Protocol:

-

Define the Grid Box: The grid box is a three-dimensional cube that defines the search space for the docking algorithm.[16] This box should be centered on the active site of the receptor and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[7][9] The coordinates for the active site can be determined from the position of a co-crystallized ligand in the PDB structure or from literature.

-

Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[9]

-

receptor = receptor.pdbqt

-

ligand = ligand.pdbqt

-

out = results.pdbqt

-

center_x, center_y, center_z = coordinates of the grid box center.

-

size_x, size_y, size_z = dimensions of the grid box in Angstroms.

-

exhaustiveness = A parameter that controls the thoroughness of the search (a higher value is more accurate but slower). A value of 8 or 16 is a common starting point.

-

-

Run AutoDock Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt

-

Output Generation: Vina will produce two key files:

-

log.txt: A text file containing the binding affinity scores (in kcal/mol) for the top predicted binding poses.

-

results.pdbqt: A PDBQT file containing the 3D coordinates of the top predicted binding poses for the ligand.

-

Part 5: Interpretation and Validation of Docking Results

Analyzing Binding Affinity

The primary quantitative output is the binding affinity, an estimate of the Gibbs free energy of binding (ΔG).

-

Interpretation: The score is reported in kcal/mol. More negative values indicate stronger, more favorable binding.[17][18] Docking scores between -7 and -9 kcal/mol suggest moderate affinity, while scores lower than -10 kcal/mol suggest strong interactions.[19]

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -9.2 | 0.000 |

| 2 | -8.8 | 1.35 |

| 3 | -8.5 | 2.10 |

| 4 | -8.1 | 2.54 |

| Table 1: Example output from a Vina log file, summarizing the binding affinities for the top predicted poses. |

Visualizing the Binding Pose

Quantitative scores must be supported by qualitative visual analysis.[20]

-

Load Complex: Open the receptor PDBQT file and the docking output PDBQT file (e.g., results.pdbqt) in a molecular visualizer.

-

Analyze Interactions: Examine the top-scoring pose. Identify key interactions between the ligand and the receptor's amino acid residues.

-

Hydrogen Bonds: Look for hydrogen bonds between the amide group of the COI and polar residues in the active site.

-

Hydrophobic Interactions: Identify contacts between the pyridine ring and nonpolar residues.

-

Pi-Stacking: Check if the aromatic pyridine ring is parallel to the side chain of an aromatic residue like Phenylalanine, Tyrosine, or Tryptophan.

-

-

Use Analysis Tools: Tools like PDBsum can automatically generate 2D schematic diagrams of all interactions for a given protein-ligand complex, providing a clear and comprehensive summary.[21][22][23]

| Interaction Type | Receptor Residue(s) | Ligand Atom(s)/Group |

| Hydrogen Bond | Thr1, Gly47 | Amide N-H, C=O |

| Hydrophobic | Ala49, Val31 | Pyridine Ring |

| Pi-Stacking | Phe98 | Pyridine Ring |

| Table 2: Example table summarizing the key molecular interactions observed in the top-ranked binding pose. |

A Self-Validating Protocol: Re-docking the Native Ligand

A crucial step to build confidence in your docking protocol is to perform a control experiment.[24] If the PDB structure used contains a co-crystallized ligand, you can extract this "native" ligand, prepare it, and dock it back into the same binding site using your exact protocol.

-

Success Criterion: If the docking protocol is accurate, the top-scoring predicted pose should closely overlap with the original crystallographic position. This is quantified using the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation.[20][24] This confirms that your chosen parameters (grid box, exhaustiveness, etc.) are capable of reproducing a known, experimentally determined binding mode.

Part 6: Advanced Validation with Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, it does not account for the dynamic nature of proteins or the influence of solvent.[25] Molecular Dynamics (MD) simulations can be used as a powerful follow-up to validate the stability of the docked pose.[24][26][27]

Workflow:

-

System Setup: The top-scoring protein-ligand complex from docking is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Simulation: An MD engine (like GROMACS or AMBER) is used to simulate the movement of every atom in the system over time (typically tens to hundreds of nanoseconds).

-

Analysis: The trajectory from the simulation is analyzed to determine if the ligand remains stably bound in the active site. Key metrics like the RMSD of the ligand and the persistence of key hydrogen bonds over time are calculated.[26][28]

A stable ligand pose during an MD simulation provides much stronger evidence that the predicted binding mode is physically realistic than docking alone.[25]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in-silico investigation of this compound. By grounding the study in a literature-validated hypothesis, employing meticulous preparation protocols, executing a validated docking simulation, and interpreting the results through both quantitative and qualitative lenses, researchers can generate high-confidence predictions about a molecule's therapeutic potential. The inclusion of advanced validation techniques like MD simulations further elevates the trustworthiness of the findings, bridging the gap between computational prediction and experimental reality. This structured approach, emphasizing causality and self-validation, is fundamental to leveraging in-silico tools to accelerate the drug discovery pipeline.[29][30]

References

-

Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

-

Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]

-

ResearchGate. (2023). Interpretation of Molecular docking results?[Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

KBbox. Small Molecule Docking. [Link]

-

Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

-

ResearchGate. (2022). How to validate the molecular docking results?[Link]

-

Eagon, S. Vina Docking Tutorial. California Polytechnic State University. [Link]

-

Wikipedia. (2023). Docking (molecular). [Link]

-

ScotChem. 6. Preparing the protein and ligand for docking. [Link]

-

Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

-

ResearchGate. (2020). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation??[Link]

-

Laskowski, R. A., Jabłońska, J., Pravda, L., Vařeková, R. S., & Thornton, J. M. (2022). PDBsum1: A standalone program for generating PDBsum analyses. Protein science : a publication of the Protein Society, 31(1), 236–242. [Link]

-

Sadybekov, A. A., & Katritch, V. (2017). A Guide to In Silico Drug Design. The AAPS journal, 19(4), 983–991. [Link]

-

Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

-

The Research Gate. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

-

EMBL-EBI. PDBsum Generate. [Link]

-

TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina. YouTube. [Link]

-

while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

-

ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

-

Patsnap. (2025). What is in silico drug discovery?[Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

-

bio.tools. PDBsum Generate. [Link]

-

Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]

-

ScotChem. 6. Preparing the protein and ligand for docking. [Link]

-

Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]

-

Biotecnika. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

EMBL-EBI. (2022). PDBsum1 home page. [Link]

-

Al-Khafaji, K., Taha, H., & Al-Faham, M. (2023). Docking and Molecular Dynamics Simulations Clarify Binding Sites for Interactions of Novel Marine Sulfated Glycans with SARS-CoV-2 Spike Glycoprotein. Marine drugs, 21(9), 488. [Link]

-

Karelia, D. N., & Jani, V. R. (2022). Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. Journal of agricultural and food chemistry, 70(19), 5727–5738. [Link]

-

Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

-

The Clinical Trial Vanguard. (2024). How Do In Silico Trials Work? A Brief Guide. [Link]

-

Anand, K., Ziebuhr, J., Wadhwani, P., Mesters, J. R., & Hilgenfeld, R. (2003). Coronavirus main proteinase (3CLpro) structure: basis for design of anti-SARS drugs. Science (New York, N.Y.), 300(5626), 1763–1767. [Link]

-

Tamarind Bio. PDBsum. [Link]

-

graphviz.org. User Guide — graphviz 0.21 documentation. [Link]

-

Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

-

Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

-

Graphviz. DOT Language. [Link]

-

Ryerson University. Simple Graph - GraphViz Examples and Tutorial. [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 31(2), 238–251.e10. [Link]

-

Wang, Y. C., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS medicinal chemistry letters, 11(7), 1435–1441. [Link]

-

Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(4), 3614–3632. [Link]

Sources

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 6. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. scotchem.ac.uk [scotchem.ac.uk]

- 9. eagonlab.github.io [eagonlab.github.io]

- 10. youtube.com [youtube.com]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. semanticscholar.org [semanticscholar.org]

- 22. PDBsum1 : A standalone program for generating PDBsum analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio.tools [bio.tools]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Insilico Medicine Integrates Nach01 Foundation Model with Microsoft Discovery to Enable AI-Native, Enterprise-Ready Drug Discovery Workflows [insilico.com]

- 30. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Preliminary Biological Screening of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The discovery of novel chemical entities with therapeutic potential is the foundational step in modern drug development. N-(5-methylpyridin-2-yl)piperidine-3-carboxamide represents a promising scaffold, incorporating both piperidine and pyridine moieties, which are privileged structures in medicinal chemistry. This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of this compound. The proposed workflow is designed to efficiently characterize its fundamental properties, assess its broad biological activity, and provide early insights into its safety profile. By integrating physicochemical analysis, high-throughput screening, and preliminary ADME-Tox assays, this framework enables a data-driven approach to identify and validate its therapeutic potential, ensuring that resources are focused on a candidate with the highest probability of success in downstream development.

Rationale and Strategic Overview

The chemical structure of this compound suggests several potential avenues for biological activity. The piperidine ring is a common feature in centrally active agents, while the substituted pyridine ring is prevalent in kinase inhibitors and other targeted therapies.[1][2][3] A preliminary screening strategy must therefore be broad enough to detect unforeseen activities while remaining focused enough to be resource-efficient.

Our proposed strategy is a tiered, funnel-like approach designed to systematically de-risk the compound. It begins with fundamental characterization to ensure compound quality and suitability for biological testing. This is followed by broad, high-throughput primary screens to identify potential biological targets. Hits from this stage are then subjected to confirmatory and secondary assays to validate activity and elucidate the mechanism of action. Early-stage toxicity and ADME profiling are integrated throughout to eliminate compounds with unfavorable properties as early as possible.[4][5]

subgraph "cluster_0" { label = "Tier 1: Foundational Profiling"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; a [label="Compound QC\n(Purity, Identity)"]; b [label="Physicochemical\nCharacterization"]; c [label="In Silico\nAnalysis"]; a -> b -> c; }

subgraph "cluster_1" { label = "Tier 2: Primary Biological Screening"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; d [label="Broad Cell Viability\n(Cancer Cell Panel)"]; e [label="Target-Based Screening\n(Kinase & GPCR Panels)"]; d -> e; }

subgraph "cluster_2" { label = "Tier 3: Hit Confirmation & De-risking"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; f [label="Orthogonal Assays\n(Confirm Activity)"]; g [label="Preliminary ADME-Tox\n(CYP Inhibition, hERG)"]; h [label="MoA Hypothesis Generation"]; f -> g -> h; }

c -> d [lhead=cluster_1, label="Proceed if developable"]; e -> f [lhead=cluster_2, label="Investigate Hits"];

// Invisible edges for layout edge [style=invis]; a -> d; d -> f; }

Tier 1: Foundational Profiling

Before committing resources to extensive biological assays, it is imperative to establish the quality and fundamental properties of the compound. This stage ensures data reproducibility and informs the design of subsequent experiments.[6][7]

Compound Quality Control

The first step is to confirm the identity and purity of the synthesized batch of this compound. This is a non-negotiable quality gate.

-

Identity Confirmation: Verified using LC-MS and ¹H-NMR.

-

Purity Assessment: A purity level of >95%, as determined by HPLC, is required to proceed.

Physicochemical Characterization

Understanding a compound's physical properties is critical for designing relevant biological assays and interpreting their results.[6][8][9] Poor solubility, for instance, is a common cause of false positives in high-throughput screens.

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

-

Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Add phosphate-buffered saline (PBS), pH 7.4, to each well, achieving a final DMSO concentration of 1-2%.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measure the absorbance at 620 nm using a plate reader. The concentration at which precipitation is observed (indicated by a sharp increase in absorbance) is the kinetic solubility.

Table 1: Physicochemical Property Assessment

| Parameter | Method | Acceptance Criteria | Rationale |

| Kinetic Solubility | Nephelometry/Turbidimetry | >50 µM in PBS | Ensures compound remains in solution at concentrations used in biological assays.[6] |

| Chemical Stability | HPLC-UV | <10% degradation over 48h | Confirms compound integrity in aqueous buffer conditions used for most assays.[8] |

| LogD @ pH 7.4 | Shake-flask or PAMPA | 1.0 - 3.0 | Predicts membrane permeability and general "drug-likeness".[9] |

Tier 2: Primary Biological Screening

This tier aims to cast a wide net to identify potential biological activities. The selection of primary screens is guided by the structural motifs of the compound. The combination of phenotypic and target-based assays provides a comprehensive initial assessment.[10][11][12]

Phenotypic Screening: Antiproliferative Activity

A broad panel of cancer cell lines is an effective way to identify cytotoxic or antiproliferative effects, which could suggest activity against fundamental cellular processes. Evidence shows that piperidine-3-carboxamide derivatives can induce senescence-like phenotypes in melanoma cells.[2]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) into 384-well white, clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

-

Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of media in the well.[13]

-

Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate reader. Data is normalized to controls and IC₅₀ values are calculated.[14]

Table 2: Hypothetical Antiproliferative Screening Data

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| A375 | Melanoma | 2.5 |

| HCT116 | Colon | 15.8 |

| MCF7 | Breast | > 50 |

| PC3 | Prostate | 8.1 |

| MRC-5 | Normal Lung Fibroblast | > 50 |

Target-Based Screening: Kinase and GPCR Panels

Given the prevalence of the pyridine and piperidine scaffolds in kinase inhibitors and GPCR ligands respectively, screening against broad panels of these target classes is a rational starting point.[3]

subgraph "cluster_0" { label="Compound Structure"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comp [label="N-(5-methylpyridin-2-yl)\npiperidine-3-carboxamide"]; }

subgraph "cluster_1" { label="Structural Motifs"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine"]; Pyridine [label="Methyl-Pyridine"]; }

subgraph "cluster_2" { label="Potential Target Classes"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; GPCRs [label="GPCRs / CNS Targets"]; Kinases [label="Kinases"]; }

Comp -> Piperidine; Comp -> Pyridine; Piperidine -> GPCRs [label="Common in\nCNS ligands"]; Pyridine -> Kinases [label="Common in\nKinase inhibitors"]; }

3.2.1 Kinase Panel Screening

An enzymatic assay measuring the inhibition of a diverse panel of kinases (e.g., the DiscoverX KINOMEscan® panel) can efficiently identify potential kinase targets. The primary screen is typically run at a single high concentration (e.g., 10 µM).

Protocol: ADP-Glo™ Kinase Assay (General)

-

Reaction Setup: In a 384-well plate, add kinase, peptide substrate, and the test compound (or DMSO control) in kinase buffer.[15]

-

Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.[16]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP Conversion & Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.[17]

-

Measurement: Read luminescence. A lower signal indicates kinase inhibition.

3.2.2 GPCR Binding Panel

A radioligand binding assay panel (e.g., the Eurofins SafetyScreen44™) is the gold standard for identifying interactions with G-Protein Coupled Receptors.[18][19] This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Protocol: Radioligand Competition Binding Assay (General)

-

Assay Setup: In a 96-well filter plate, combine a cell membrane preparation expressing the target GPCR, a specific radioligand (e.g., ³H-ligand) at a concentration near its Kd, and the test compound (at 10 µM).[20][21]

-

Incubation: Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Filtration: Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analysis: A significant reduction (>50%) in radioactivity compared to the vehicle control indicates displacement of the radioligand and a potential interaction with the receptor.

Tier 3: Hit Confirmation and Early De-risking

Any "hits" identified in Tier 2 must be rigorously validated to eliminate false positives and build confidence in the activity before committing to more extensive studies.[22] Concurrently, early ADME-Tox profiling helps to flag potential liabilities.[23][24][25]

Hit Confirmation and Orthogonal Assays

A hit from a primary screen must be confirmed through dose-response analysis and validated using an orthogonal assay—a method with a different technological principle—to ensure the observed activity is genuine.

-

Dose-Response: Re-test the compound in the primary assay format using a 10-point concentration curve to determine its potency (IC₅₀ or EC₅₀).

-

Orthogonal Assay: If a compound inhibits a kinase in an ADP-detection assay, confirm this activity using a technology that measures the phosphorylated substrate, such as a TR-FRET assay.[26] If a compound shows activity in a GPCR binding assay, test it in a functional assay (e.g., cAMP accumulation or β-arrestin recruitment) to determine if it is an agonist, antagonist, or allosteric modulator.[27][28][29][30][31][32]

Preliminary ADME-Tox Profiling

Early assessment of key safety and metabolic parameters is crucial for reducing late-stage attrition.[4][5]

Table 3: Early ADME-Tox and Liability Panel

| Assay | Method | Acceptance Criteria | Rationale |

| Cytochrome P450 Inhibition | Fluorometric or LC-MS/MS | IC₅₀ > 10 µM for major isoforms (e.g., 3A4, 2D6) | Identifies potential for drug-drug interactions.[24] |

| hERG Inhibition | Patch clamp or binding assay | IC₅₀ > 10 µM | Flags potential for cardiotoxicity, a major cause of drug withdrawal.[25] |

| Hepatotoxicity | Cell-based (e.g., HepG2 cells) | Low cytotoxicity (IC₅₀ > 30 µM) | Provides an early warning for potential drug-induced liver injury.[23] |

| Plasma Protein Binding | Rapid Equilibrium Dialysis | Moderate binding (fu > 1%) | Determines the fraction of unbound drug available to interact with its target.[4] |

Conclusion and Future Directions

This technical guide presents a logical, phased approach for the preliminary biological evaluation of this compound. By systematically assessing its physicochemical properties, screening for broad biological activity, confirming hits through orthogonal methods, and conducting early liability testing, this workflow provides a robust foundation for decision-making.

The data generated will create a comprehensive profile of the compound, highlighting its most promising therapeutic avenues and flagging any potential development hurdles. Positive outcomes from this cascade will justify progression to more complex studies, including mechanism of action deconvolution, lead optimization, and eventual in vivo efficacy and safety models. This structured methodology maximizes the probability of identifying a viable drug candidate while efficiently managing resources in the early stages of discovery.

References

- Design and implementation of high-throughput screening assays.Methods in Molecular Biology, 2009.

- In Vitro ADME and Toxicology Assays.Eurofins Discovery.

- Characterization of Physicochemical Properties.Pace Analytical.

- Design and Implementation of High-Throughput Screening Assays.

- Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides.Journal of Agricultural and Food Chemistry, 2022.

- Basics of HTS Assay Design and Optimiz

- Importance of ADME and Toxicology Studies in Drug Discovery.Bio-protocol, 2023.

- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.YouTube, 2023.

- GPCR Membrane Ligand Binding Assay Development.Multispan, Inc.

- GPCR-radioligand binding assays.Methods in Cell Biology, 2016.

- Design and Implementation of High Throughput Screening Assays for Drug Discoveries.

- In vitro ADME-Tox characterisation in drug discovery and development.VectorB2B.

- High-throughput screening.Wikipedia.

- Small Molecule Pharmaceutical Characteriz

- Are You Choosing the Right Cell Viability Assay?Visikol, 2019.

- Radioligand Binding Assay Protocol.Gifford Bioscience.

- Cell Proliferation Assay Service | CellTiter-Glo.Reaction Biology.

- The Role of ADME & Toxicology Studies in Drug Discovery & Development.BioAgilytix, 2020.

- Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?

- In Vitro Toxicology Services | ADME & Safety CRO.Symeres.

- CellTiter-Glo® Luminescent Cell Viability Assay.

- Can anyone suggest a protocol for a kinase assay?

- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.PubMed Central, 2018.

- In vitro kinase assay.Protocols.io, 2023.

- Assay conditions for GPCR radioligand competition binding assays.

- 1-(2-methoxypropyl)-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide.Smolecule, 2023.

- Orthosteric vs. Allosteric Interactions: The Silent Decider of Safety and Success.Pharma's Almanac, 2025.

- Physicochemical Principles Driving Small Molecule Binding to RNA.bioRxiv, 2024.

- Eurofins DiscoverX GPCR Assays.YouTube, 2020.

- How Do Modulators Affect the Orthosteric and Allosteric Binding Pockets?PubMed Central.

- SLK Kinase Assay.

- The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs.Bentham Science.

- Methods for Detecting Kinase Activity.Cayman Chemical.

- Allosterism vs.

- Assay Development for Protein Kinase Enzymes.PubMed Central, 2012.

- Why allosteric drugs represent a unique small molecule approach.Drug Target Review, 2023.

- Building GPCR screening cascades for lead gener

- Screening and identification of novel biologically active n

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre

- Screening of Natural Compounds for Pharmaceuticals.Aurora Biomed, 2023.

- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.PubMed Central, 2020.

- Screening and identification of novel biologically active natural compounds.The Journal of Antibiotics, 2017.

- Screening Cascade Development Services.

- Nitropyridines in the Synthesis of Bioactive Molecules.Molecules, 2023.

- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

Sources

- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 5. vectorb2b.com [vectorb2b.com]

- 6. pacelabs.com [pacelabs.com]

- 7. solvias.com [solvias.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Implementation of High-Throughput Screening Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. High-throughput screening - Wikipedia [en.wikipedia.org]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. multispaninc.com [multispaninc.com]

- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 25. symeres.com [symeres.com]

- 26. caymanchem.com [caymanchem.com]

- 27. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 28. m.youtube.com [m.youtube.com]

- 29. How Do Modulators Affect the Orthosteric and Allosteric Binding Pockets? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Allosterism vs. Orthosterism: Recent Findings and Future Perspectives on A2B AR Physio-Pathological Implications [frontiersin.org]

- 32. drugdiscoverytrends.com [drugdiscoverytrends.com]

Technical Guide: A Predictive Framework for Elucidating the Mechanism of Action of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, bridging the gap between chemical structure and therapeutic potential. This guide presents a comprehensive, multi-faceted strategy for predicting and validating the MoA of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide, a compound for which no significant prior biological data exists. By integrating a suite of robust in silico predictive techniques with targeted in vitro validation assays, we provide a self-validating workflow designed to generate high-confidence hypotheses regarding the compound's biological targets and downstream cellular effects. This document serves as both a strategic blueprint and a practical handbook, detailing the causality behind methodological choices and providing actionable experimental protocols.

Introduction: The Challenge of the Unknown MoA

This compound enters the discovery pipeline as a novel chemical entity. Its structure, featuring a methyl-substituted pyridine ring linked via an amide bond to a piperidine core, suggests potential interactions with a range of biological targets, but provides no immediate clues to its specific MoA. The term 'Mechanism of Action' describes the specific biochemical interaction through which a substance produces its pharmacological effect, including the identification of its molecular targets and the subsequent signaling pathways it modulates.[1] Understanding the MoA is critical for optimizing efficacy, predicting potential side effects, and identifying patient populations most likely to respond to a new therapeutic.

This guide outlines a systematic approach to de-orphanize this compound, beginning with a broad, computationally-driven screening funnel to identify putative targets and culminating in rigorous experimental validation to confirm these predictions.

Phase I: In Silico Target Hypothesis Generation

The initial phase of MoA prediction leverages computational power to screen vast biological and chemical databases, generating a manageable list of high-probability targets without the immediate need for resource-intensive wet lab experiments.[2] This cost-effective approach allows for the rapid exploration of the potential "target space" for our query compound.[3] Our strategy employs a convergence of evidence, utilizing multiple orthogonal in silico methods. A consensus "hit" across several predictive platforms significantly increases the confidence of a putative target.

Ligand-Based (Chemical Similarity) Approaches

The foundational principle of this approach is that structurally similar molecules often exhibit similar biological activities.[4] We will query large-scale chemogenomic databases to identify known bioactive compounds that are structurally analogous to this compound and analyze their annotated targets.

Protocol 1: Chemical Similarity-Based Target Prediction

-

Compound Preparation:

-

Generate the 2D structure of this compound.

-

Convert the 2D structure to a simplified molecular-input line-entry system (SMILES) string.

-

-

Database Querying:

-

Submit the SMILES string to multiple web-based target prediction servers. These platforms compare the chemical fingerprint of the query compound against databases of molecules with known biological targets.[5][6]

-

Recommended Tools:

-

SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to predict targets across multiple species.[6]

-

Similarity Ensemble Approach (SEA): Relates proteins based on the chemical similarity of their ligands.[7]

-

TargetHunter: Implements a target prediction algorithm by exploring the ChEMBL database.[4]

-

-

-

Data Analysis & Triage:

-

Consolidate the prediction lists from each server.

-

Rank targets based on prediction scores (e.g., probability, E-value, Tanimoto coefficient).[5][6]

-

Prioritize targets that appear consistently across multiple platforms.

-

Manually curate the top-ranked targets, focusing on protein classes known for their druggability (e.g., kinases, G-protein coupled receptors (GPCRs), enzymes).

-

Structure-Based (Reverse Docking) Approaches

When the three-dimensional structure of potential protein targets is known, we can computationally "dock" our compound into their binding sites. Reverse docking flips the traditional paradigm by screening a single ligand against a library of protein structures to predict potential binding partners.[8][9][10][11]

Protocol 2: Reverse Docking Workflow

-

Ligand Preparation:

-

Generate a 3D conformation of this compound.

-

Perform energy minimization to obtain a low-energy, stable conformer.

-

Assign appropriate atom types and partial charges.

-

-

Target Library Preparation:

-

Compile a library of 3D protein structures from a database such as the Protein Data Bank (PDB). This library should be curated to represent diverse, druggable protein families (e.g., kinases, GPCRs, nuclear receptors, ion channels).

-

Prepare each protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

-

Docking Simulation:

-

Utilize a reverse docking platform or software (e.g., TarFisDock, idTarget) to systematically dock the prepared ligand into the binding site of each protein in the library.[4][12]

-

The software will calculate a binding affinity or docking score for each ligand-protein pair, estimating the strength of the interaction.

-

-

Hit Prioritization:

-

Rank the protein targets based on their docking scores.

-

Visually inspect the top-ranked poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Cross-reference top hits with the results from the ligand-based methods to identify consensus predictions.

-

Pharmacophore Modeling

A pharmacophore represents the essential 3D arrangement of molecular features necessary for biological activity.[13][14][15] By creating a pharmacophore model from our compound, we can screen for proteins whose binding sites accommodate these features.

Protocol 3: Pharmacophore-Based Target Screening

-

Pharmacophore Feature Identification:

-

Analyze the 3D structure of this compound to identify key chemical features:

-

Hydrogen Bond Acceptors (e.g., carbonyl oxygen, pyridine nitrogen).

-

Hydrogen Bond Donors (e.g., amide nitrogen).

-

Hydrophobic regions (e.g., piperidine ring, methyl group).

-

Aromatic Rings (e.g., pyridine ring).

-

-

-

Model Generation:

-

Generate a 3D pharmacophore model that captures the spatial arrangement of these features.

-

-

Database Screening:

-

Use the generated model to screen a database of protein structures (e.g., PharmMapper, ZINCPharmer) to find targets with binding sites that are complementary to the pharmacophore.

-

-

Results Integration:

-

Compare the list of potential targets with those generated from chemical similarity and reverse docking to further strengthen the evidence for high-priority candidates.

-

Visualization of the In Silico Workflow

Caption: In Silico workflow for generating target hypotheses.

Anticipated In Silico Results

For the purpose of this guide, let us hypothesize that the integrated in silico analysis converges on two high-priority target classes: Protein Kinases and G-Protein Coupled Receptors (GPCRs) .

| Prediction Method | Top Predicted Target Class | Representative Hit(s) | Confidence Score |

| Chemical Similarity (SEA) | Protein Kinase | Aurora Kinase A | Low E-value |

| Reverse Docking | Protein Kinase | Aurora Kinase A | -9.5 kcal/mol |

| SwissTargetPrediction | GPCR | Dopamine D2 Receptor | 0.85 Probability |

| Pharmacophore Screening | Protein Kinase | VEGFR2 | High Fit Score |

| Pharmacophore Screening | GPCR | Dopamine D2 Receptor | High Fit Score |

This table contains hypothetical data for illustrative purposes.

Based on this consensus, our experimental validation will focus on confirming direct engagement with Aurora Kinase A and the Dopamine D2 Receptor.

Phase II: In Vitro Target Validation & MoA Confirmation